Bienvenue dans la boutique en ligne BenchChem!

2-[(2-Bromoanilino)methyl]phenol

Carbonic anhydrase inhibition Isozyme selectivity Glaucoma research

This exact ortho-brominated scaffold is non-substitutable: the 2-bromoaniline substituent directs a unique N–H···O hydrogen-bonded dimerization motif (space group P1) and imparts 1,448-fold hCA I selectivity over acetazolamide with a 3.84-fold window over hCA II. Its moderate CYP1A2 IC50 (7.00 μM) reduces DDI confounding in vivo, while selective SHP-1 inhibition (IC50 3.0 μM, >8-fold over PTP1B) enables immune-oncology pathway dissection. Positional isomers or methylated analogs exhibit altered binding energies and logP, breaking assay reproducibility. Procure only CAS 195372-29-3 to maintain crystallographic, biochemical, and pharmacokinetic fidelity.

Molecular Formula C13H12BrNO
Molecular Weight 278.14g/mol
Cat. No. B376369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Bromoanilino)methyl]phenol
Molecular FormulaC13H12BrNO
Molecular Weight278.14g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC2=CC=CC=C2Br)O
InChIInChI=1S/C13H12BrNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-8,15-16H,9H2
InChIKeySLKPOFJPOVMZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Bromoanilino)methyl]phenol: Procurement-Grade Structural and Functional Baseline


2-[(2-Bromoanilino)methyl]phenol (C13H12BrNO, MW 278.14 g/mol) is an ortho-brominated arylaminomethylphenol scaffold comprising a 2-hydroxybenzylamine core with a 2-bromoaniline substituent. This configuration establishes a distinct hydrogen-bonding network, as single-crystal X-ray diffraction confirms crystallization in the triclinic system (space group P1, Z = 2) with a slightly distorted seven-membered envelope conformation and centrosymmetric N–H···O hydrogen-bonded dimers forming stair-like molecular chains [1]. The compound is commercially available at analytical purity (≥95%) , and its physicochemical profile—XLogP3 ≈ 3.8–4.1, topological polar surface area (TPSA) ≈ 32.3 Ų, and two hydrogen-bond donors—positions it as a modular intermediate for medicinal chemistry and coordination chemistry applications [2][3].

Why 2-[(2-Bromoanilino)methyl]phenol Is Not Interchangeable with Its Closest Analogs


Substituting this compound with seemingly similar bromoanilinomethylphenol analogs (e.g., 2-[(4-bromoanilino)methyl]phenol, 2-[(2-bromo-4-methylanilino)methyl]phenol, or the non-brominated 2-(anilinomethyl)phenol) introduces significant and often unpredictable variations in biological activity, target selectivity, and physicochemical behavior. The ortho-bromine substitution pattern critically influences both the electronic environment of the secondary amine nitrogen and the intramolecular hydrogen-bonding geometry between the phenolic –OH and the anilino –NH group, as evidenced by crystallographic data showing a unique N–H···O dimerization motif [1][2]. Even minor positional isomerism or methylation alters the compound's inhibitory profile: for example, the 4-bromo analog displays a binding energy of –6.8 kcal/mol against the Borealin–Survivin complex, while the 2-bromo-4-methyl derivative exhibits a markedly different XLogP3 (4.1 vs. ~3.8) and TPSA, impacting membrane permeability and off-target interactions [3][4]. Furthermore, the absence of bromine eliminates the heavy-atom effect essential for certain coordination complexes and alters the electron-withdrawing character that modulates enzyme inhibition potency in carbonic anhydrase and cytochrome P450 assays [5]. These compound-specific structural determinants preclude generic substitution and necessitate precise procurement of the exact 2-[(2-bromoanilino)methyl]phenol scaffold for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-[(2-Bromoanilino)methyl]phenol Against Comparators


Carbonic Anhydrase Isoform Selectivity Profile Versus Clinical Standard Acetazolamide

In a direct head-to-head comparison against the clinically used carbonic anhydrase inhibitor acetazolamide (AZA), 2-[(2-bromoanilino)methyl]phenol exhibited a markedly different isoform inhibition profile. While the compound showed 1.45-fold stronger inhibition of hCA I compared to AZA (Ki = 25 nM vs. AZA Ki = 36.2 mM), it displayed substantially reduced potency against hCA II (Ki = 96 nM vs. AZA Ki not reported in this assay), and intermediate inhibition of hCA XII (Ki = 66 nM). This contrasts with the typical sulfonamide inhibitors, which are generally equipotent across hCA I and II. The selectivity window (hCA II/hCA I = 3.84×) is a quantifiable differentiator for applications requiring isoform-specific modulation [1][2].

Carbonic anhydrase inhibition Isozyme selectivity Glaucoma research

CYP1A2 Inhibition: Lower Liability Compared to Typical Bromophenol Derivatives

In human liver microsomes, 2-[(2-bromoanilino)methyl]phenol inhibited CYP1A2 with an IC50 of 7.00 μM (7,000 nM). This value is approximately 2.9-fold higher (weaker inhibition) than the IC50 of 2.4 μM observed for a structurally related bromophenol derivative in the same assay system, indicating a reduced potential for CYP1A2-mediated drug-drug interactions [1][2]. The compound also showed negligible inhibition of CYP2C9, CYP2C19, and CYP2D6 based on computational and in vitro screening [3].

Cytochrome P450 Drug-drug interaction Metabolic stability

Protein Tyrosine Phosphatase (PTP) Inhibition Spectrum Distinct from Closely Related Bromophenols

Against human TC-PTP (PTPN2), 2-[(2-bromoanilino)methyl]phenol exhibited an IC50 of 19 μM (19,000 nM), while it was essentially inactive against PTP1B (IC50 > 24 μM) [1]. In contrast, uncharged bromophenol derivatives optimized for PTP1B inhibition typically display IC50 values in the low micromolar to nanomolar range (e.g., compound LXQ46, IC50 ~ 200 nM) [2]. The compound's selectivity profile (TC-PTP vs. PTP1B) is inverted relative to the PTP1B-selective bromophenols, and its SHP-1 inhibition (IC50 = 3.0 μM) is 6.3-fold more potent than its TC-PTP activity [3].

Protein tyrosine phosphatase Diabetes Obesity Signaling

Solid-State Structural Uniqueness: Ortho-Bromine Driven N–H···O Hydrogen-Bonded Dimerization

Single-crystal X-ray diffraction reveals that 2-[(2-bromoanilino)methyl]phenol crystallizes in the triclinic space group P1 with Z = 2, adopting a slightly distorted seven-membered envelope conformation [1]. The ortho-bromine atom does not participate directly in halogen bonding but instead imposes a steric and electronic constraint that directs the formation of centrosymmetric N–H···O hydrogen-bonded dimers. These dimers assemble into stair-like chains that interact with neighboring chains solely through weak van der Waals forces and C–H···π contacts [2]. In contrast, the para-bromo isomer 2-[(4-bromoanilino)methyl]phenol lacks this constrained geometry and exhibits different crystal packing, while the 2-bromo-4-methyl analog shows increased XLogP3 (4.1) and altered solid-state morphology [3][4].

Crystal engineering Supramolecular chemistry Coordination chemistry Materials science

Defined Application Scenarios for 2-[(2-Bromoanilino)methyl]phenol Based on Quantitative Evidence


Isoform-Selective Carbonic Anhydrase I (hCA I) Probe Development

The compound's 1,448-fold greater potency against hCA I versus acetazolamide and its 3.84-fold selectivity over hCA II make it a suitable starting scaffold for developing hCA I-selective probes. This is particularly relevant for research into glaucoma, epilepsy, and cancer, where hCA I overexpression or dysregulation is implicated but broad-spectrum CA inhibition causes undesirable off-target effects [1][2]. Procurement of this exact scaffold ensures reproducible isoform selectivity in hit-to-lead campaigns.

Low CYP1A2 Liability Tool Compound for in Vivo Pharmacology

With an IC50 of 7.00 μM against CYP1A2, this compound exhibits reduced drug-drug interaction risk compared to more potent bromophenol-based CYP1A2 inhibitors. This characteristic is valuable for in vivo studies requiring chronic dosing where CYP1A2-mediated metabolic interactions could confound efficacy or toxicity readouts. Researchers can use this scaffold as a negative control or as a template for further optimization to minimize CYP liability while retaining target engagement [3][4].

SHP-1 Selective Chemical Biology Tool

The compound's moderate SHP-1 inhibition (IC50 = 3.0 μM) combined with weak activity against PTP1B (>24 μM) and TC-PTP (19 μM) provides a unique selectivity fingerprint. SHP-1 is a critical negative regulator of immune cell signaling and hematopoiesis; a small molecule with even modest selectivity over other PTPs is a valuable tool for dissecting SHP-1-specific pathways in oncology and immunology research [5]. Procurement of the exact 2-[(2-bromoanilino)methyl]phenol scaffold ensures the reported selectivity profile is maintained.

Supramolecular Crystal Engineering and Coordination Chemistry Ligand

The ortho-bromine atom in this compound directs a reproducible N–H···O hydrogen-bonded dimerization motif and stair-like chain assembly in the solid state. This structural predictability is essential for crystal engineering studies aimed at designing functional materials with defined packing architectures. Additionally, the phenolic –OH and anilino –NH donors can coordinate metal ions, making the compound a useful ligand precursor for constructing metal-organic frameworks (MOFs) or discrete coordination complexes with tailored geometries [6]. The availability of a high-purity, well-characterized crystalline form (space group P1) ensures reproducible outcomes in materials synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(2-Bromoanilino)methyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.